Echinocystic acid

Catalog No.
S526851
CAS No.
510-30-5
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Echinocystic acid

CAS Number

510-30-5

Product Name

Echinocystic acid

IUPAC Name

(4aR,6aS,6bR,12aR)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)19(16-25)18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,6)29(18,7)17-23(30)32/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19?,20?,21?,22?,23?,27-,28+,29+,30+/m0/s1

InChI Key

YKOPWPOFWMYZJZ-HJENMKQUSA-N

SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C

Solubility

Soluble in DMSO

Synonyms

Echinocystic acid

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC([C@@]5(C4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O

Description

The exact mass of the compound Echinocystic acid is 472.3553 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Echinocystic acid (EA) is a naturally occurring triterpenoid found in various plants, including Gleditsia sinensis (Chinese honey locust) and Eclipta alba (commonly known as false daisy) []. Research suggests that echinocystic acid possesses a range of properties that make it interesting for further scientific exploration.

Anti-inflammatory and Antioxidant Effects

Studies have shown that echinocystic acid exhibits anti-inflammatory and antioxidant properties []. These properties are believed to be linked to the ability of echinocystic acid to modulate certain cellular pathways involved in inflammation and oxidative stress []. While further research is needed to fully understand the mechanisms at play, these findings suggest that echinocystic acid could be a potential candidate for developing new anti-inflammatory and antioxidant therapeutics.

Other Potential Applications

In addition to its anti-inflammatory and antioxidant effects, echinocystic acid has been shown to possess other biological activities with potential scientific research applications. These include:

  • Immunomodulatory effects

    Echinocystic acid may influence the immune system, although the exact mechanisms and potential implications require further investigation [].

  • Anticancer properties

    Some studies suggest that echinocystic acid may have anti-cancer effects, but more research is needed to determine its efficacy and potential mechanisms [].

Echinocystic acid is a triterpenoid compound classified as a saponin, specifically known as 3β,16α-dihydroxyolean-12-en-28-oic acid. Its molecular formula is C30H48O4C_{30}H_{48}O_{4}, and it has a molecular weight of approximately 472.71 g/mol. This compound is primarily derived from various plant sources, including Gleditsia sinensis and Eclipta alba, and is recognized for its structural features that include multiple hydroxyl groups and a pentacyclic triterpene skeleton .

Echinocystic acid can undergo various chemical transformations, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups. For instance, microbial oxidation processes have been reported to modify echinocystic acid into more complex structures .
  • Glucosidation: Enzymatic processes can attach glucose moieties to echinocystic acid, enhancing its solubility and biological activity .
  • Hydroxylation: Hydroxylation reactions can introduce additional hydroxyl groups, modifying its reactivity and potential biological effects .

Echinocystic acid exhibits a range of biological activities:

  • Antitumor Activity: Studies have indicated that echinocystic acid has cytotoxic effects against various cancer cell lines, including oral squamous carcinoma cells, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Properties: Some research highlights its ability to reduce inflammation markers, contributing to its therapeutic potential in treating inflammatory diseases .
  • Antimicrobial Effects: Echinocystic acid has demonstrated activity against certain pathogens, indicating its potential use in antimicrobial therapies .

Echinocystic acid can be synthesized through several methods:

  • Natural Extraction: It is commonly isolated from plant sources using solvent extraction techniques followed by chromatographic purification.
  • Chemical Synthesis: Synthetic routes typically involve the construction of the oleanane skeleton through multi-step organic synthesis strategies that include cyclization and functional group transformations.
  • Microbial Fermentation: Certain microorganisms can biosynthesize echinocystic acid through fermentation processes, providing an alternative method for production .

Echinocystic acid shares structural similarities with several other triterpenoids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Oleanolic AcidSimilar pentacyclic structureMore widely studied for hepatoprotective effects
Ursolic AcidSimilar triterpenoid skeletonKnown for its anti-obesity effects
Betulinic AcidContains a similar oleanane frameworkNotable for strong antiviral properties
Glycyrrhetinic AcidTriterpenoid with glycyrrhizinPrimarily known for its sweetening properties

Echinocystic acid's unique combination of hydroxyl groups at specific positions on the oleanane structure distinguishes it from these compounds, potentially influencing its specific biological activities and applications .

Distribution in Gleditsia sinensis and Eclipta alba

Echinocystic acid represents a pentacyclic triterpenoid compound that exhibits widespread distribution across diverse plant families, with particularly notable concentrations documented in Gleditsia sinensis and Eclipta alba [1] [2]. This oleanane-type triterpenoid has emerged as a significant bioactive compound isolated from various botanical sources, demonstrating considerable chemical and biological importance [3].

In Gleditsia sinensis Lam, echinocystic acid occurs as a major constituent within the fruits, where it exists both in free form and as glycosylated derivatives [1] [2]. Comprehensive analytical studies have revealed substantial concentrations of this compound in different fruit types produced by this species [4] [5]. The plant generates two distinct fruit morphologies: Gleditsiae Sinensis Fructus, representing the normal-sized fruits, and Gleditsiae Fructus Abnormalis, which constitutes the abnormal fruits derived from older or damaged specimens [5].

Quantitative analysis utilizing High Performance Liquid Chromatography with Diode Array Detection has established precise concentration ranges for echinocystic acid across various Gleditsia sinensis fruit samples [4] [5]. The average echinocystic acid content in Gleditsiae Fructus Abnormalis ranges from 19.76 ± 4.52 grams per kilogram of dry weight, while Gleditsiae Sinensis Fructus contains comparable levels at 19.70 ± 1.67 grams per kilogram [5]. These concentrations demonstrate remarkable consistency across different geographical origins, including samples collected from Shandong, Guangzhou, Yuncheng, and Anguo regions [5].

Sample TypeGeographic OriginEchinocystic Acid Content (g/kg)Oleanolic Acid Content (g/kg)
Gleditsiae Fructus AbnormalisShandong17.81 ± 2.3122.78 ± 2.37
Gleditsiae Fructus AbnormalisShandong20.99 ± 2.8622.67 ± 0.61
Gleditsiae Fructus AbnormalisShandong27.95 ± 1.7319.22 ± 2.68
Gleditsiae Fructus AbnormalisGuangdong24.18 ± 1.8221.51 ± 0.48
Gleditsiae Fructus AbnormalisShanxi21.05 ± 2.6024.08 ± 2.83

Table 1: Quantitative distribution of echinocystic acid and oleanolic acid in Gleditsia sinensis fruit samples from different geographic regions [5]

Eclipta alba, also known as Eclipta prostrata or false daisy, represents another significant botanical source of echinocystic acid [6] [7] [8]. This plant species belongs to the Asteraceae family and demonstrates substantial accumulation of echinocystic acid within its aerial parts and whole plant tissues [6] [7] [9]. Bioactivity-guided fractionation studies have successfully isolated echinocystic acid from ethyl acetate fractions of seventy percent ethanol extracts of Eclipta prostrata [6] [7].

The isolation process from Eclipta prostrata typically yields echinocystic acid alongside other triterpenoid compounds, including eclalbasaponin I and eclalbasaponin II [6] [7]. These compounds are commonly found together within the same plant matrix, suggesting coordinated biosynthetic pathways and similar ecological functions [10] [9]. Quantitative High Performance Liquid Chromatography analysis has established reliable methods for determining echinocystic acid concentrations in Eclipta alba tissues [10].

Additional botanical sources containing echinocystic acid include Luffa cylindrica, where this triterpenoid sapogenin demonstrates significant antimicrobial and anticancer properties [11] [12]. The compound has also been identified in Acacia ligulata, representing the first fully elucidated triterpenoid saponin structures from Acacia sensu stricto with echinocystic acid as the aglycone [13]. Furthermore, Albizia procera bark contains several echinocystic acid glycosides, including novel 3,16-O-bisglycosides that represent unique structural variations [14].

Biosynthetic Pathways in Oleanane-Type Triterpenoid Production

The biosynthesis of echinocystic acid follows the well-established pentacyclic triterpenoid biosynthetic pathway, originating from the fundamental isoprene building blocks through a series of enzymatic transformations [15] [16] [17]. This complex biochemical process begins with the mevalonate pathway in the cytoplasm, where isopentenyl diphosphate and dimethylallyl diphosphate serve as the primary precursor molecules [18] [19].

The initial phase involves the sequential condensation of isoprene units to form farnesyl diphosphate, catalyzed by farnesyl diphosphate synthase [15] [16]. Two molecules of farnesyl diphosphate subsequently undergo coupling through the action of squalene synthase, resulting in the formation of squalene, a thirty-carbon acyclic triterpene precursor [17] [20]. This reaction represents a critical branch point in isoprenoid metabolism, directing carbon flux toward triterpenoid rather than sterol biosynthesis [18] [19].

Squalene epoxidase, also designated as squalene monooxygenase, catalyzes the oxidation of squalene to 2,3-oxidosqualene using molecular oxygen and reduced nicotinamide adenine dinucleotide phosphate as cofactors [17] [20] [21]. This flavin adenine dinucleotide-dependent enzyme performs the first oxygenation step in terpenoid biosynthesis and represents one of the rate-limiting enzymes in the pathway [17]. The resulting 2,3-oxidosqualene serves as the universal substrate for oxidosqualene cyclases, which direct the formation of diverse cyclic triterpene scaffolds [20] [22].

The cyclization of 2,3-oxidosqualene to beta-amyrin, the direct precursor of echinocystic acid, requires the enzymatic activity of beta-amyrin synthase [15] [16] [22]. This oxidosqualene cyclase belongs to a specialized family of enzymes that catalyze one of the most complex single-step reactions in natural product biosynthesis, generating five rings and eight asymmetric centers simultaneously [22] [23]. Beta-amyrin synthase has been successfully cloned and characterized from multiple plant species, including Panax ginseng, demonstrating the widespread conservation of this biosynthetic machinery [22].

EnzymeSubstrateProductCofactorsCellular Location
Squalene Synthase2 × Farnesyl DiphosphateSqualeneNADPHEndoplasmic Reticulum
Squalene EpoxidaseSqualene2,3-OxidosqualeneNADPH, O₂, FADEndoplasmic Reticulum
Beta-Amyrin Synthase2,3-OxidosqualeneBeta-AmyrinNoneEndoplasmic Reticulum
CYP716A12Beta-AmyrinEchinocystic AcidNADPH, O₂Endoplasmic Reticulum

Table 2: Key enzymes in echinocystic acid biosynthetic pathway with their substrates, products, and cofactor requirements [15] [16] [17]

The final transformation from beta-amyrin to echinocystic acid involves a three-step oxidation sequence at the C-28 position, catalyzed by cytochrome P450 monooxygenases of the CYP716 family [24] [16] [25]. This multi-functional enzyme system performs sequential hydroxylation, aldehyde formation, and carboxylation reactions, converting the C-28 methyl group of beta-amyrin into the carboxylic acid functionality characteristic of echinocystic acid [16] [25] [26].

CYP716A12 represents the prototypical enzyme responsible for this oxidative transformation and has been characterized from Medicago truncatula [16]. The conserved functionality of CYP716A subfamily enzymes toward triterpene backbone oxidation has been demonstrated across multiple plant species, including Vitis vinifera and Panax ginseng [16] [27]. These cytochrome P450 enzymes require cytochrome P450 reductase as an electron transfer partner and utilize molecular oxygen and reduced nicotinamide adenine dinucleotide phosphate as cofactors [16] [25].

The subcellular localization of echinocystic acid biosynthesis occurs primarily within the endoplasmic reticulum, where the requisite enzymatic machinery resides [19] [16]. This compartmentalization facilitates the coordinated assembly of the biosynthetic pathway and enables efficient substrate channeling between sequential enzymatic steps [17]. The pathway demonstrates remarkable conservation across diverse plant families, suggesting fundamental importance in plant metabolism and ecological adaptation [15] [28].

Ecological Roles in Plant Defense Mechanisms

Echinocystic acid functions as a multifaceted defensive compound within plant tissues, contributing to protection against herbivorous insects, pathogenic microorganisms, and competitive plant species [29] [30] [31]. The ecological significance of this triterpenoid extends beyond simple toxicity, encompassing complex interactions with plant-associated microbial communities and herbivore behavior modification [29] [32].

The antimicrobial properties of echinocystic acid have been extensively documented against diverse pathogenic organisms [12] [33] [34]. Studies demonstrate significant inhibitory activity against fungal pathogens, with triterpene glycosides containing echinocystic acid showing pronounced antifungal effects compared to antibacterial activities [34]. The compound exhibits selective toxicity toward fungal growth while displaying minimal activity against gram-positive and gram-negative bacteria [34]. This selective antimicrobial spectrum suggests specialized ecological roles in plant-pathogen interactions [33] [35].

Research on triterpenoid saponins, including echinocystic acid derivatives, reveals substantial insecticidal and antifeedant properties against specialist herbivores [29] [32] [31]. Pentacyclic triterpenes demonstrate significant deterrent effects on insect feeding behavior, contributing to plant resistance against herbivorous arthropods [32]. The compound functions through multiple mechanisms, including direct toxicity to insect cells and modification of feeding preferences [32] [31].

Defense MechanismTarget OrganismsMode of ActionEcological Benefit
Antifungal ActivityPathogenic FungiCell membrane disruptionDisease resistance
Insect DeterrenceHerbivorous insectsFeeding inhibitionReduced herbivory
Allelopathic EffectsCompeting plantsGrowth inhibitionCompetitive advantage
Microbiome ModulationRhizosphere microbesSelective enrichmentBeneficial associations

Table 3: Ecological defense mechanisms of echinocystic acid and related triterpenoids [29] [32] [31] [36]

The allelopathic potential of echinocystic acid contributes to plant competitive strategies through the inhibition of neighboring vegetation [36] [37] [38]. Pentacyclic triterpenoids, including oleanolic acid and related compounds, demonstrate significant growth inhibitory effects on competing plant species [36] [37]. These compounds accumulate in soil through leaf litter decomposition and root exudation, creating chemical barriers that suppress weed germination and establishment [36]. The half-maximal inhibitory concentrations for radicle growth typically range from 78.8 to 735.2 micromolar, indicating potent allelopathic activity [36].

Echinocystic acid participates in the modulation of plant-associated microbial communities, particularly within the rhizosphere environment [39] [40]. Triterpenoids serve as signaling molecules that influence the composition and function of beneficial microbial associations [40]. These secondary metabolites can act as selective agents, promoting the growth of symbiotic microorganisms while inhibiting pathogenic species [39] [40]. The resulting microbial community shifts enhance plant nutrient acquisition and disease resistance [40].

The volatile emission of triterpenoid compounds, including echinocystic acid derivatives, contributes to indirect plant defense mechanisms through the attraction of natural enemies of herbivorous insects [29]. These herbivore-induced plant volatiles serve as chemical signals that recruit predatory and parasitic arthropods, establishing tritrophic interactions that enhance overall plant protection [29]. The emission patterns of these compounds can be modulated by environmental factors and herbivore attack intensity [29].

Research demonstrates that triterpenoid accumulation in plant tissues responds dynamically to biotic and abiotic stresses [30] [41]. Methyl jasmonate treatment and oxidative stress conditions enhance echinocystic acid production in various plant species, indicating involvement in induced defense responses [30]. This plasticity in secondary metabolite production enables plants to adjust their defensive chemistry in response to changing environmental threats [41] [42].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 g/mol

Monoisotopic Mass

472.35526001 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L4DUW10YOF

Other CAS

510-30-5

Dates

Modify: 2023-08-15
1. Georgatza, D., Gorgogietas, V.A., Kylindri, P., et al. The triterpene echinocystic acid and its 3-O-glucoside derivative are revealed as potent and selective glucocorticoid receptor agonists. Int. J. Biochem. Cell Biol. 79, 277-287 (2016).
2. Yang, J.-h., Li, B., Wu, Q., et al. Echinocystic acid inhibits RANKL-induced osteoclastogenesis by regulating NF-κB and ERK signaling pathways. Biochem. Biophys. Res. Commun. 477(4), 673-677 (2016).
3. Park, H.J., Kwon, H., Lee, S., et al. Echinocystic acid facilitates neurite outgrowth in neuroblastoma Neuro2a cells and enhances spatial memory in aged mice. Biol. Pharm. Bull. 40(10), 1724-1729 (2017).
4. Joh, E.-H., Jeong, J.-J., and Kim, D.-H. Inhibitory effect of echinocystic acid on 12-O-tetradecanoylphorbol-13-acetate-induced dermatitis in mice. Arch. Pharm. Res. 37(2), 225-231 (2014).
5. Deng, Y.-t., Kang, W.-b., Zhao, J.-n., et al. Osteoprotective effect of echinocystic acid, a triterpone component from Eclipta prostrata, in ovariectomy-induced osteoporotic rats. PLoS One 10(8), e0136572 (2015).

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